MKC-1 is an orally bioavailable, small molecule cell cycle inhibitor that disrupts microtubule dynamics, leading to G2/M phase arrest and subsequent apoptosis in cancer cells. Its mechanism involves multiple cellular protein interactions, including tubulin and members of the importin-β family, and it also demonstrates inhibitory effects on the Akt/mTOR signaling pathway. This profile makes it a compound of interest for preclinical research into malignancies where cell cycle dysregulation and mTOR signaling are critical drivers, such as in certain colorectal, breast, lung, and renal cancers.
While other mitotic inhibitors exist, such as the common tool compound Monastrol or the clinical candidate Ispinesib, they are not functionally interchangeable with MKC-1 for research applications. These compounds exhibit vastly different potencies, with IC50 values for the Eg5 kinesin target spanning from low nanomolar to mid-micromolar ranges. Such dramatic differences in potency mean that substituting MKC-1 with a less potent analog could lead to a failure to achieve the desired biological effect (mitotic arrest), while substitution with a different potent analog like Ispinesib would introduce a compound with a distinct chemical scaffold and potentially different off-target or pharmacokinetic profiles, confounding cross-study data interpretation. Therefore, for reproducible studies targeting mitotic arrest or evaluating Akt/mTOR pathway crosstalk, specifying MKC-1 is critical.
MKC-1 demonstrates potent growth inhibition across a wide variety of human cancer cell lines, with reported IC50 values typically in the low micromolar to high nanomolar range (approximately 0.1–1 µM). This contrasts with common, less potent tool compounds used for inducing mitotic arrest, such as Monastrol, which has a reported IC50 for Eg5 inhibition of 14 µM. The higher potency of MKC-1 allows for more effective growth inhibition at lower concentrations.
| Evidence Dimension | Antiproliferative Activity (IC50) |
| Target Compound Data | ≈0.1–1 µM (across various cancer cell lines) |
| Comparator Or Baseline | Monastrol (Eg5 enzymatic IC50): 14 µM |
| Quantified Difference | >10-fold higher potency compared to Monastrol's enzymatic inhibition |
| Conditions | In vitro human cancer cell line proliferation assays. |
Higher potency allows researchers to use lower, more specific concentrations in cell-based assays, reducing the risk of off-target effects and conserving material.
MKC-1 has shown significant, dose-dependent tumor growth inhibition in multiple preclinical xenograft models. For example, in a Caki-1 renal cell carcinoma xenograft model, daily oral administration of MKC-1 at 200 mg/kg resulted in a significant increase in the median survival time of treated mice. This demonstrates that the compound's in vitro activity translates to a desired therapeutic effect in a whole-animal system, a critical data point for justifying its use in advanced preclinical studies.
| Evidence Dimension | In Vivo Antitumor Efficacy |
| Target Compound Data | Significantly increased median survival time |
| Comparator Or Baseline | Vehicle control group |
| Quantified Difference | Statistically significant increase in survival |
| Conditions | Caki-1 renal cell carcinoma xenograft model in mice; 200 mg/kg daily oral administration. |
Proven in vivo efficacy provides confidence that MKC-1 is a suitable candidate for preclinical animal studies, justifying the significant investment required for such experiments.
For laboratory use, ease of handling and formulation is a key procurement consideration. MKC-1 exhibits high solubility in dimethyl sulfoxide (DMSO), a standard solvent for preparing stock solutions in biological research, with reported solubility of ≥ 50 mg/mL (approx. 125 mM). This high solubility simplifies the preparation of concentrated stock solutions, facilitating accurate serial dilutions into aqueous cell culture media or formulation for in vivo studies while minimizing the final solvent concentration.
| Evidence Dimension | Solubility in DMSO |
| Target Compound Data | ≥ 50 mg/mL (~124.88 mM) |
| Comparator Or Baseline | Standard laboratory requirements for high-concentration stock solutions (typically 10-50 mM). |
| Quantified Difference | Meets and exceeds typical concentration requirements for stock solutions. |
| Conditions | Dissolution in Dimethyl Sulfoxide (DMSO) for in vitro/in vivo experimental preparation. |
High DMSO solubility ensures reliable and straightforward preparation of concentrated stocks, reducing experimental variability and minimizing the risk of compound precipitation in assays.
Given its demonstrated ability to inhibit tumor growth and significantly extend survival in xenograft models, MKC-1 is a strong candidate for preclinical animal studies evaluating novel anticancer therapies, particularly in models of renal, pancreatic, or other solid tumors.
The potent antiproliferative activity of MKC-1 makes it a reliable agent for use in cell-based assays to identify synergistic effects with other chemotherapeutics or targeted agents. Its defined mechanism involving G2/M arrest provides a clear endpoint for assessing combination outcomes.
As an inhibitor of both microtubule dynamics and the Akt/mTOR pathway, MKC-1 is uniquely suited for studies designed to dissect the interplay between cell cycle progression and this critical signaling network.